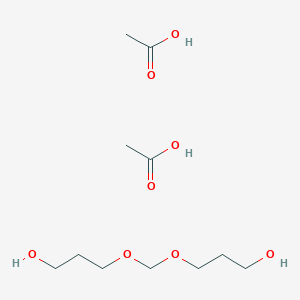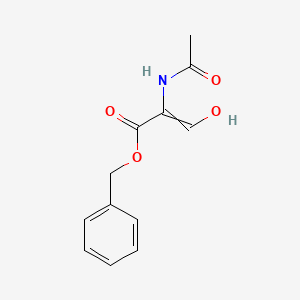
N-(2-chloroethyl)-7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chloroethyl)-7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium-4-amine is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a benzoxadiazole ring substituted with a nitro group, a chloroethyl group, and an oxido group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloroethyl)-7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of a benzoxadiazole derivative, followed by the introduction of the chloroethyl group through a substitution reaction. The final step involves the oxidation of the intermediate to form the oxido group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. Catalysts and solvents are often used to facilitate the reactions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloroethyl)-7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium-4-amine undergoes various chemical reactions, including:
Oxidation: The oxido group can participate in redox reactions.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The chloroethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can react with the chloroethyl group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloroethyl group can produce a variety of substituted benzoxadiazole compounds.
Scientific Research Applications
N-(2-chloroethyl)-7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium-4-amine has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-chloroethyl)-7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium-4-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, disrupting their function.
Comparison with Similar Compounds
Similar Compounds
Carmustine (BCNU): Another compound with a chloroethyl group, used in cancer treatment.
Lomustine: Similar to carmustine, with applications in chemotherapy.
Fotemustine: A nitrosourea compound with a similar mechanism of action.
Uniqueness
N-(2-chloroethyl)-7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium-4-amine is unique due to its combination of functional groups, which imparts distinct chemical reactivity and biological activity
Properties
CAS No. |
61785-64-6 |
|---|---|
Molecular Formula |
C8H7ClN4O4 |
Molecular Weight |
258.62 g/mol |
IUPAC Name |
N-(2-chloroethyl)-7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium-4-amine |
InChI |
InChI=1S/C8H7ClN4O4/c9-3-4-10-5-1-2-6(12(14)15)7-8(5)13(16)17-11-7/h1-2,10H,3-4H2 |
InChI Key |
NMQSGRXCAMKNLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=[N+](ON=C2C(=C1)[N+](=O)[O-])[O-])NCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Bis(2-chloroethyl) [(5-nitrofuran-2-yl)methyl]phosphonate](/img/structure/B14563099.png)




![1,2-Ethanediamine, N-[2-(phenylthio)ethyl]-](/img/structure/B14563128.png)

![N-{[2-(Dimethylsulfaniumyl)ethoxy]carbonyl}-L-phenylalanine iodide](/img/structure/B14563140.png)
